

# Unraveling the Identity of MK204: A Tale of Two Targets

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | MK204     |           |
| Cat. No.:            | B15623749 | Get Quote |

A comprehensive literature review for studies on "MK204" reveals a case of mistaken identity, with the identifier pointing to a compound distinct from the likely intended subject of inquiry. While the designation "MK204" is associated with an aldose reductase inhibitor for diabetes research, the broader context of drug development and the initial search results strongly suggest a probable interest in the clinical-stage MK2 pathway inhibitor, zunsemetinib (formerly ATI-450). This guide will first clarify the identity of the sparsely documented MK204 and then provide an in-depth review of the significantly more researched MK2 inhibitor, zunsemetinib, to align with the user's core requirements for a technical guide for researchers and drug development professionals.

### The True Identity of MK204

The chemical identifier MK-204 (CAS Number: 1959605-73-2) refers to an aldose reductase (AR) inhibitor.[1] Aldose reductase is an enzyme implicated in the development of diabetic complications. The primary and currently sole-cited research publication associated with this compound is a 2016 study in ACS Chemical Biology titled, "IDD388 Polyhalogenated Derivatives as Probes for an Improved Structure-Based Selectivity of AKR1B10 Inhibitors."[1] This research focuses on the structure-based design of inhibitors for aldo-keto reductase family members, with MK204 being one such derivative. Due to the limited publicly available data, an in-depth literature review on MK204 is not feasible at this time.

Given the user's request for a detailed technical guide on a therapeutic agent, it is highly probable that "**MK204**" was a typographical error and the intended subject was a compound with a more extensive body of clinical research, such as an MK2 inhibitor.



# A Comprehensive Review of the MK2 Inhibitor Zunsemetinib (ATI-450)

Zunsemetinib (formerly known as ATI-450 and CDD-450) is an orally active and selective inhibitor of the p38 $\alpha$  mitogen-activated protein kinase-activated protein kinase 2 (MK2) pathway.[2] This pathway is a critical driver of inflammation, responsible for the expression of multiple pro-inflammatory cytokines such as tumor necrosis factor  $\alpha$  (TNF $\alpha$ ), interleukin-1 $\alpha$  (IL-1 $\alpha$ ), IL-1 $\beta$ , and IL-6. By selectively blocking the downstream signaling of MK2, zunsemetinib aims to provide a sustained anti-inflammatory effect, potentially overcoming the limitations observed with broader p38 MAPK inhibitors.[3][4]

### **Quantitative Data Summary**

The following tables summarize the key quantitative data from clinical trials of zunsemetinib in rheumatoid arthritis (RA).

Table 1: Efficacy of Zunsemetinib in Moderate-to-Severe Rheumatoid Arthritis (Phase IIa)

| Endpoint                            | Zunsemetinib (50 mg BID)<br>+ Methotrexate | Placebo + Methotrexate |
|-------------------------------------|--------------------------------------------|------------------------|
| Mean DAS28-CRP at Baseline          | 5.71                                       | 5.77                   |
| Mean Change in DAS28-CRP at Week 12 | -2.0                                       | Not reported           |
| Median Reduction in hs-CRP          | >40% throughout 12 weeks                   | Not sustained          |
| ACR20 Response at Week 12           | 60%                                        | Not reported           |
| ACR50 Response at Week 12           | 33%                                        | Not reported           |
| ACR70 Response at Week 12           | 20%                                        | Not reported           |

Table 2: Pharmacokinetics of Zunsemetinib (Phase 1)



| Parameter             | Value                                          |
|-----------------------|------------------------------------------------|
| Terminal Half-life    | 9-12 hours (Multiple Ascending Dose)           |
| Food Effect           | Not meaningfully affected by a high-fat meal   |
| Drug-Drug Interaction | Little impact on methotrexate pharmacokinetics |

## **Experimental Protocols**

Phase IIa Clinical Trial in Rheumatoid Arthritis (ATI-450-RA-201)

- Objective: To evaluate the safety, tolerability, pharmacodynamics, and preliminary efficacy of zunsemetinib in patients with moderate-to-severe rheumatoid arthritis who had an inadequate response to methotrexate.
- Study Design: A 12-week, randomized, investigator/patient-blind, sponsor-unblind, placebocontrolled, parallel-assignment, multicenter study.[3]
- Participants: 19 patients with moderate-to-severe RA (mean DAS28-CRP at baseline of 5.71 in the treatment arm).[3]
- Intervention: Patients were randomized in a 3:1 ratio to receive either oral zunsemetinib (50 mg twice daily) or placebo, both in combination with a stable weekly dose of methotrexate.[3]
- Primary Endpoint: Safety and tolerability.
- Secondary and Exploratory Endpoints: Change from baseline in Disease Activity Score in 28 joints based on C-reactive protein (DAS28-CRP), American College of Rheumatology (ACR) 20/50/70 response rates, change from baseline in high-sensitivity C-reactive protein (hsCRP), and levels of endogenous cytokines (TNFα, IL-6, IL-8, and MIP-1β) in the blood.[3]

Phase 1 Single and Multiple Ascending Dose Trial (ATI-450-PKPD-101)

- Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of orally administered zunsemetinib in healthy subjects.
- Study Design: A first-in-human, randomized, observer-blind, placebo-controlled trial.



- Participants: 77 healthy subjects.
- Intervention:
  - Single Ascending Dose (SAD): Single doses of 10mg, 30mg, 50mg, and 100mg.
  - Multiple Ascending Dose (MAD): 10mg, 30mg, and 50mg administered twice daily for 7 days.
  - Methotrexate Drug-Drug Interaction: Single 7.5-mg oral doses of methotrexate given alone or after zunsemetinib 50mg twice daily.

# Signaling Pathway and Experimental Workflow Diagrams









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. MK-204 | CAS#:1959605-73-2 | Chemsrc [chemsrc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ATI-450, an Investigational MK2 Inhibitor, Is Well Tolerated and Demonstrated Clinical
  Activity in Patients with Mod/severe RA: A 12-week Phase 2a, Randomized,
  Investigator/patient-blind Study Investigating the Safety, Tolerability, PK and PD of ATI-450 +
  MTX vs PBO + MTX in MTX IR Patients ACR Meeting Abstracts [acrabstracts.org]
- 4. hcplive.com [hcplive.com]
- To cite this document: BenchChem. [Unraveling the Identity of MK204: A Tale of Two Targets]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15623749#literature-review-of-mk204-studies]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com